molecular formula C16H12ClNOS B2394748 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide CAS No. 338962-43-9

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide

Cat. No. B2394748
CAS RN: 338962-43-9
M. Wt: 301.79
InChI Key: XIOYZAUVDJKWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide (4-CPM) is a novel chemical compound with potential applications in a wide range of scientific research fields. It is a member of the isoxazole family, a class of heterocyclic compounds characterized by the presence of an oxygen atom and two nitrogen atoms in a five-membered ring. 4-CPM has been studied for its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Scientific Research Applications

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide has been studied for its potential applications in a wide range of scientific research fields. It has been used as a tool to study the structure and function of proteins and enzymes, as well as to examine the effects of drugs on biochemical and physiological processes. Additionally, it has been used as a fluorescent probe to detect the presence of specific molecules or ions. In addition, this compound has been used in studies of the role of nitric oxide in various physiological processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide is not fully understood, but it is believed to involve the formation of a covalent bond between the isoxazole ring of this compound and the target molecule. This covalent bond results in the inhibition of the target molecule’s activity. Additionally, this compound has been shown to interact with other molecules, such as proteins, enzymes, and ions, which can lead to further changes in the target molecule’s activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of certain enzymes, such as phospholipase A2, and to modulate the activity of other proteins, such as nitric oxide synthase. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, and to affect the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide has several advantages as a tool for laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high degree of purity. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water and cannot be used in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects on biochemical and physiological processes.

Future Directions

The potential future directions for 4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide research are numerous. For example, further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, its potential applications in a variety of scientific research fields could be explored, such as its use as a fluorescent probe for the detection of specific molecules or ions. Finally, further research could be conducted to optimize its synthesis process and to develop new methods for its use in laboratory experiments.

Synthesis Methods

4-Chlorophenyl (3-phenyl-5-isoxazolyl)methyl sulfide can be synthesized from commercially available starting materials, such as 4-chlorophenol, 4-chlorobenzaldehyde, and sulfur dichloride. The synthesis involves a two-step reaction process, beginning with the formation of a chloro-substituted isoxazole ring by treating 4-chlorophenol with 4-chlorobenzaldehyde in the presence of a base. This is followed by a condensation reaction between the isoxazole ring and sulfur dichloride to form the final product. The synthesis process has been optimized to produce this compound in high yields and with high purity.

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNOS/c17-13-6-8-15(9-7-13)20-11-14-10-16(18-19-14)12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOYZAUVDJKWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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